5,8-dichloro-3,4-dihydro-2H-naphthalen-1-one
Overview
Description
5,8-dichloro-3,4-dihydro-2H-naphthalen-1-one is a useful research compound. Its molecular formula is C10H8Cl2O and its molecular weight is 215.07 g/mol. The purity is usually 95%.
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Scientific Research Applications
Environmental Pollution and Toxicology
Research has shown that chloronaphthalenes, including compounds structurally related to "5,8-dichloro-3,4-dihydro-2H-naphthalen-1-one," are widespread environmental pollutants that accumulate in biota. These compounds are planar and can contribute to the aryl hydrocarbon (Ah) receptor-mediated mechanism of toxicity, which includes a variety of toxic responses similar to those observed with polychlorinated dibenzo-p-dioxins (Falandysz, 1998).
Chemistry and Synthesis
The role of hydrogen bonding in the donating abilities of catechols and naphthalene diols, including compounds similar to "this compound," has been explored to understand their chemical behavior and synthesis pathways. These studies provide insights into the kinetics and mechanisms involved in reactions with these compounds, which are crucial for developing new synthetic routes and understanding their reactivity (Foti, Barclay, & Ingold, 2002).
Material Science and Engineering
In material science, the structure and properties of compounds structurally related to "this compound" have been analyzed to explore their potential applications. For instance, the study of long C-C bonds in derivatives of dichlorobuta[b]naphthalene has implications for the development of new materials with unique properties (Toda et al., 1999).
Atmospheric Chemistry
The interactions of aromatic hydrocarbons with chlorine atoms have significant implications for atmospheric chemistry. Research on the reactions of chlorine atoms with aromatic hydrocarbons, including those structurally similar to "this compound," helps in understanding their fate in the atmosphere and potential environmental impacts (Wang, Arey, & Atkinson, 2005).
Properties
IUPAC Name |
5,8-dichloro-3,4-dihydro-2H-naphthalen-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O/c11-7-4-5-8(12)10-6(7)2-1-3-9(10)13/h4-5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTJFNBFQPUZKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2C(=O)C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90445729 | |
Record name | 5,8-Dichloro-3,4-dihydronaphthalen-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90445729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112933-45-6 | |
Record name | 5,8-Dichloro-3,4-dihydronaphthalen-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90445729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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